N-苄基-4-甲氧基苯磺酰胺

描述

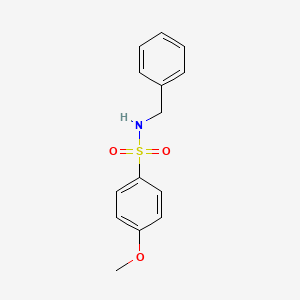

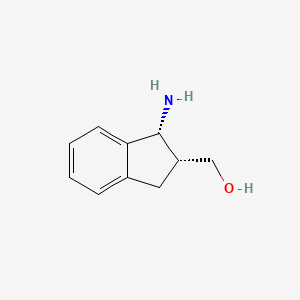

N-Benzyl-4-methoxybenzenesulfonamide is a chemical compound with the linear formula C14H15NO3S . It is a sulfonamide, a class of organic compounds containing a sulfonamide group that is S-linked to a benzene ring .

Synthesis Analysis

N-Benzyl-4-methoxybenzenesulfonamides can be prepared via a two-step synthetic process. The first step involves the treatment of 4-methylbenzenesulfonyl chloride with a primary amine to give the corresponding 4-methylbenzenesulfonamide. The second step is the benzylation of the sulfonamide, which affords the substituted N-benzyl-4-methylbenzenesulfonamides .Molecular Structure Analysis

The molecular structure of N-Benzyl-4-methoxybenzenesulfonamide is represented by the SMILES stringO=S(C(C=C1)=CC=C1OC)(NCC2=CC=CC=C2)=O . This indicates that the compound contains a benzene ring linked to a sulfonamide group and a methoxy group. Physical And Chemical Properties Analysis

The molecular weight of N-Benzyl-4-methoxybenzenesulfonamide is 277.339 Da . Other physical and chemical properties such as melting point, boiling point, and solubility are not available from the search results.科学研究应用

晶体结构分析

N-苄基-4-甲氧基苯磺酰胺及其衍生物的晶体结构已经过研究。例如,4-甲氧基-N-(4-甲基苯基)苯磺酰胺和N-(4-氟苯基)-4-甲氧基苯磺酰胺表现出独特的超分子结构。前者显示形成二维结构的C—H⋯π芳基相互作用,而后者表现出导致三维结构的C—H⋯O相互作用(Rodrigues等人,2015)。

抗癌和抗肿瘤应用

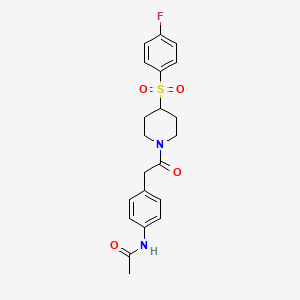

N-苄基-4-甲氧基苯磺酰胺的一些衍生物在抗癌研究中显示出前景。例如,N-[2-[(4-羟基苯基)氨基]-3-吡啶基]-4-甲氧基苯磺酰胺已被确定为一种有效的细胞周期抑制剂,并已作为抗有丝分裂剂进入临床试验(Owa等人,2002)。此外,已经合成并表征了N-烯丙基-N-苄基-4-甲基苯磺酰胺等化合物,以了解其潜在的抗肿瘤活性(Stenfors & Ngassa,2020)。

抗菌和抗分枝杆菌剂

N-苄基-4-甲氧基苯磺酰胺衍生物已被探索作为抗菌剂。例如,N-苄基-2,4-二硝基苯磺酰胺在抑制结核分枝杆菌方面显示出比一些临床剂更高的效力(Malwal等人,2012)。

光动力治疗应用

N-苄基-4-甲氧基苯磺酰胺的一些衍生物已用于癌症治疗的光动力治疗中。用N-苄基-4-甲氧基苯磺酰胺衍生物基团取代的新型锌酞菁显示出在治疗癌症中用作II型光敏剂的潜力(Pişkin等人,2020)。

酶抑制的治疗应用

N-苄基-4-甲氧基苯磺酰胺衍生物已被合成并评估其酶抑制活性。例如,它们已被研究为阿尔茨海默病的治疗剂,显示出显着的乙酰胆碱酯酶抑制活性(Abbasi等人,2018)。

属性

IUPAC Name |

N-benzyl-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-18-13-7-9-14(10-8-13)19(16,17)15-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDTRGFYYGHIFTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902266 | |

| Record name | NoName_1498 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-4-methoxybenzenesulfonamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2914865.png)

![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2914869.png)

![3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2914870.png)

![3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2914871.png)

![2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide](/img/structure/B2914877.png)

![6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2914880.png)